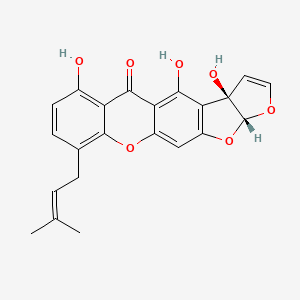
Austocystin H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of austocystin H involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown in controlled environments, and the compound is extracted and purified from the culture medium. This method ensures a consistent supply of this compound for research and potential therapeutic applications .
化学反応の分析
Types of Reactions: Austocystin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: Austocystin H serves as a model compound for studying complex organic reactions and the synthesis of related mycotoxins.
Biology: The compound is used to investigate the biological pathways and mechanisms involved in fungal metabolism and toxin production.
Medicine: this compound has shown promising anticancer activity, particularly against cancer cells with high expression of cytochrome P450 enzymes. .
Industry: The compound’s unique structure and properties make it valuable for developing new pharmaceuticals and agrochemicals
作用機序
Austocystin H is part of a family of compounds known as austocystins, which include austocystins A, B, C, D, G, and I. These compounds share a similar core structure but differ in their functional groups and biological activities. Compared to other austocystins, this compound is unique due to its specific functional groups and its potent anticancer activity .
類似化合物との比較
- Austocystin A
- Austocystin B
- Austocystin C
- Austocystin D
- Austocystin G
- Austocystin I
特性
CAS番号 |
58775-50-1 |
|---|---|
分子式 |
C22H18O7 |
分子量 |
394.4 g/mol |
IUPAC名 |
(4R,8R)-2,4,18-trihydroxy-15-(3-methylbut-2-enyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H18O7/c1-10(2)3-4-11-5-6-12(23)15-18(24)16-13(28-20(11)15)9-14-17(19(16)25)22(26)7-8-27-21(22)29-14/h3,5-9,21,23,25-26H,4H2,1-2H3/t21-,22-/m1/s1 |
InChIキー |
LEZJSOUYTQTLGF-FGZHOGPDSA-N |
異性体SMILES |
CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)C |
正規SMILES |
CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


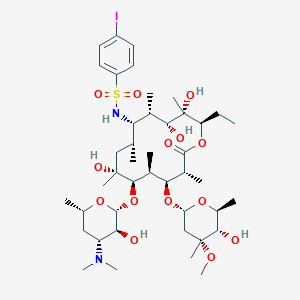
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
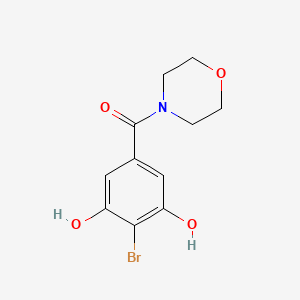
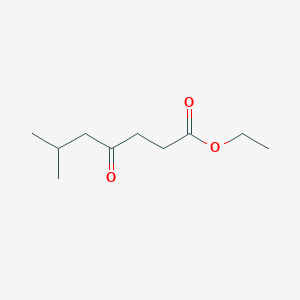
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
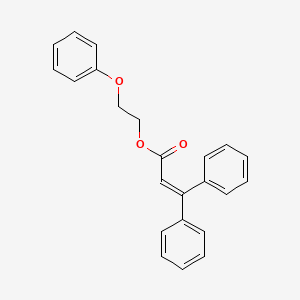
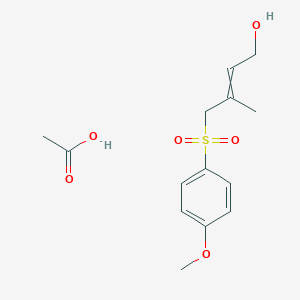
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
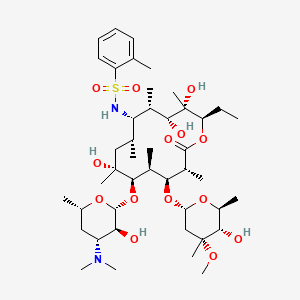
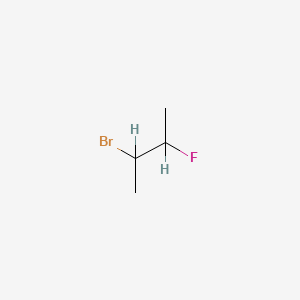
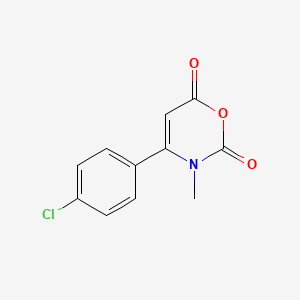
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)

![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
